3-Methoxy-phenylthioacetic acid

pKa acidity carboxylic acid

3-Methoxy-phenylthioacetic acid (CAS 3996-32-5) delivers a meta-substituted arylthioacetic acid scaffold with a defined electronic and steric profile (pKa 3.56, LogP 1.73) distinct from unsubstituted PTAA. The electron-donating 3-methoxy group modulates oxidation kinetics (ρ = –0.45), critical for reproducible SAR in cysteine protease inhibitor and PPAR agonist programs. The thioether linkage enables controlled oxidation to sulfoxide/sulfone for library synthesis. With intermediate lipophilicity (LogP 1.73), it serves as an ideal retention-time marker for reversed-phase HPLC/LC-MS method validation. Supplied at 97% purity; stored and shipped under inert atmosphere to preserve stability.

Molecular Formula C9H10O3S
Molecular Weight 198.24 g/mol
CAS No. 3996-32-5
Cat. No. B184835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-phenylthioacetic acid
CAS3996-32-5
Molecular FormulaC9H10O3S
Molecular Weight198.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC=C1)SCC(=O)O
InChIInChI=1S/C9H10O3S/c1-12-7-3-2-4-8(5-7)13-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
InChIKeyLMSQEBMMWJHLQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-phenylthioacetic Acid (CAS 3996-32-5): Properties and Procurement Specifications


3-Methoxy-phenylthioacetic acid (CAS 3996-32-5) is a substituted phenylthioacetic acid derivative featuring a 3-methoxy substituent on the phenyl ring and a thioether-linked acetic acid moiety . This compound is classified as an arylthioacetic acid building block with the molecular formula C₉H₁₀O₃S and a molecular weight of 198.24 g/mol . It is commercially available as a research-grade reagent from multiple suppliers, with typical purity specifications ranging from 95% to 98% . The compound is stored at 2–8°C under inert atmosphere to maintain stability .

Why 3-Methoxy-phenylthioacetic Acid Cannot Be Interchanged with Other Phenylthioacetic Acid Analogs


Phenylthioacetic acid derivatives exhibit substituent-dependent physicochemical properties and reactivity profiles that preclude simple interchangeability in synthetic or research applications. The presence, position, and electronic nature of substituents on the phenyl ring modulate key parameters including acidity (pKa), lipophilicity (LogP), oxidation kinetics, and solid-state properties such as melting point [1][2]. For the 3-methoxy-substituted derivative, the electron-donating methoxy group at the meta position alters the electron density of the aromatic ring and the carboxylic acid moiety relative to unsubstituted phenylthioacetic acid, affecting both its reactivity in nucleophilic and oxidative transformations and its behavior in chromatographic separations . Substituting this compound with an alternative phenylthioacetic acid analog without verifying equivalency in the specific experimental context risks altering reaction outcomes, purification profiles, or biological assay results.

3-Methoxy-phenylthioacetic Acid (CAS 3996-32-5): Quantitative Differentiation Evidence Guide


Acidity Modulation: pKa of 3-Methoxy-phenylthioacetic Acid vs. Unsubstituted Phenylthioacetic Acid

The 3-methoxy substituent modulates the acidity of the carboxylic acid moiety compared to the unsubstituted parent compound. The predicted pKa of 3-methoxy-phenylthioacetic acid is 3.56 ± 0.10 , whereas phenylthioacetic acid (PTAA) exhibits a reported pKa of 3.70 ± 0.10 [1]. This difference arises from the electron-donating resonance effect of the methoxy group, which slightly decreases acidity by destabilizing the carboxylate anion.

pKa acidity carboxylic acid substituent effect ionization

Lipophilicity Enhancement: LogP Comparison Between 3-Methoxy-phenylthioacetic Acid and Unsubstituted PTAA

The methoxy substituent at the 3-position significantly increases the lipophilicity of the molecule. The consensus LogP (octanol-water partition coefficient) for 3-methoxy-phenylthioacetic acid is 1.73, with individual computational predictions ranging from 1.61 to 1.87 across multiple validated algorithms . In contrast, unsubstituted phenylthioacetic acid (PTAA) has a reported XLogP of approximately 1.3 [1]. The difference of approximately 0.4–0.5 LogP units corresponds to roughly a 2.5–3.2× increase in octanol-water partitioning.

LogP lipophilicity partition coefficient drug-likeness bioavailability

Solid-State Property Differentiation: Melting Point of 3-Methoxy-phenylthioacetic Acid vs. PTAA

The presence of the 3-methoxy group alters the crystalline packing and intermolecular interactions of the solid, resulting in a measurable difference in melting point. 3-Methoxy-phenylthioacetic acid exhibits a melting point of 64°C , whereas unsubstituted phenylthioacetic acid (PTAA) melts at 60–63°C [1]. This slight elevation (ΔT ≈ 1–4°C) may reflect differences in hydrogen-bonding networks or crystal lattice energy.

melting point crystallinity solid-state purification handling

Commercial Availability and Purity Specifications Across Suppliers

3-Methoxy-phenylthioacetic acid is commercially available from multiple reputable chemical suppliers with verified purity specifications. Documented minimum purity levels include 95% (AKSci, Hit2Lead) , 97% (Bidepharm, CymitQuimica) , and 98% (Fluorochem, Leyan) . Storage recommendations consistently specify 2–8°C under inert atmosphere (nitrogen) to maintain long-term stability . Pricing at the time of data compilation ranges from approximately $77 for 1 g (Hit2Lead) to $293 for 10 g (Fluorochem) .

purity procurement vendor comparison quality control assay

Reactivity Differentiation in Oxidation Kinetics: Substituent Effects in the Phenylthioacetic Acid Series

The oxidation kinetics of substituted phenylthioacetic acids by potassium peroxodiphosphate demonstrate a clear substituent-dependent reactivity trend. The reaction exhibits a Hammett ρ value of –0.45 ± 0.03 (r = 0.998 at 40°C), indicating that electron-donating groups such as methoxy accelerate the oxidation rate relative to unsubstituted or electron-withdrawing substituted analogs [1]. While specific rate constants for the 3-methoxy derivative were not explicitly tabulated in the accessible abstract, the negative ρ value establishes a class-level relationship: methoxy-substituted derivatives oxidize faster than PTAA under identical conditions.

oxidation kinetics Hammett correlation substituent effect reactivity electron-donating group

3-Methoxy-phenylthioacetic Acid (CAS 3996-32-5): Research and Industrial Application Scenarios


Medicinal Chemistry Building Block for Structure-Activity Relationship (SAR) Studies

The compound serves as a versatile sulfur-containing building block for medicinal chemistry programs exploring phenylthioacetic acid derivatives as pharmacophores. The 3-methoxy substitution pattern provides a defined electronic and steric profile (pKa = 3.56, LogP = 1.73) that can be systematically varied to probe SAR in target-binding interactions. The thioether linkage offers a site for further derivatization via oxidation to sulfoxide or sulfone, enabling access to additional chemical space within a single synthetic series. Researchers investigating cysteine protease inhibitors, PPAR agonists, or other targets where arylthioacetic acid motifs have shown activity may find this compound a valuable comparator or starting scaffold .

Analytical Reference Standard for Chromatographic Method Development

The well-defined physicochemical properties (LogP = 1.73, pKa = 3.56) and commercial availability at defined purity levels (95–98%) make this compound suitable as a reference standard for developing and validating HPLC or LC-MS methods for phenylthioacetic acid derivatives. Its intermediate lipophilicity (LogP ~1.73) positions it as a useful retention-time marker for reversed-phase separations, while the carboxylic acid functionality enables detection via UV (carboxyl chromophore) or negative-ion mode mass spectrometry .

Synthetic Intermediate for Sulfoxide and Sulfone Derivatives

The thioether group in 3-methoxy-phenylthioacetic acid can be selectively oxidized to the corresponding sulfoxide or sulfone under controlled conditions . This oxidative transformation pathway provides access to a small library of structurally related compounds from a single precursor. The oxidation kinetics of phenylthioacetic acids are substituent-dependent (ρ = –0.45), with electron-donating groups such as methoxy influencing reaction rates . Researchers employing this compound in oxidation studies should account for its enhanced reactivity relative to unsubstituted PTAA when selecting oxidants and reaction conditions.

Reagent in Asymmetric Synthesis and Chiral Auxiliary Development

Compounds structurally related to 3-methoxy-phenylthioacetic acid have been employed as chiral thioacids in asymmetric dithioacetal formation. Specifically, (R)-(-)-α-methoxyphenylthioacetic acid has been reported as a chiral thioacid reagent that reacts with aldehydes and thiols in the presence of Lewis acid catalysts (ZnI₂ or p-toluenesulfonic acid) to yield diastereomeric mixed thioacetals with good yields and separability . While the target compound (3-methoxy-phenylthioacetic acid) lacks the α-chiral center, its structural similarity suggests potential utility as a precursor for preparing chiral derivatives or as a comparator in method development studies.

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